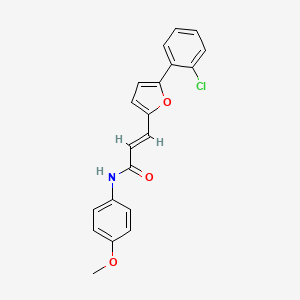

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide

Description

This compound is an acrylamide derivative featuring a furan ring substituted with a 2-chlorophenyl group and an N-(4-methoxyphenyl)amide moiety. Its molecular formula is C₂₀H₁₅Cl₂NO₂, with an average molecular weight of 372.245 . The (2E)-stereochemistry of the acrylamide double bond is critical for its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-24-15-8-6-14(7-9-15)22-20(23)13-11-16-10-12-19(25-16)17-4-2-3-5-18(17)21/h2-13H,1H3,(H,22,23)/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAYWHURRDNVOE-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853348-49-9 | |

| Record name | 3-(5-(2-CHLOROPHENYL)-2-FURYL)-N-(4-METHOXYPHENYL)-2-PROPENAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 2-chlorophenyl group.

Formation of Acrylamide Moiety: The acrylamide moiety is synthesized separately through the reaction of aniline derivatives with acryloyl chloride.

Coupling Reaction: Finally, the furan derivative and the acrylamide derivative are coupled under suitable conditions, such as using a base like triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Substituents on the Phenyl Ring

- N-(4-Methoxyphenyl) vs. N-(3-Chloro-4-methylphenyl): The compound (2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide (C₂₀H₁₅Cl₂NO₂, MW 372.245) replaces the 4-methoxy group with a 3-chloro-4-methylphenyl group. The electron-withdrawing chlorine and methyl groups may enhance lipophilicity and alter binding affinity compared to the electron-donating methoxy group in the target compound.

N-(4-Methoxyphenyl) vs. N-(p-Tolyl):

The compound (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) substitutes the furan with a thiophene ring and uses a methyl group (p-tolyl) instead of methoxy. Thiophene’s larger atomic radius and lower electronegativity compared to furan may influence π-π stacking and redox properties.

Substituents on the Furan/Heterocyclic Ring

- 5-(2-Chlorophenyl)furan vs. 5-(3-Nitrophenyl)furan:

The analog (2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide introduces a nitro group, a strong electron-withdrawing substituent, which could increase reactivity and alter electronic distribution compared to the chloro substituent in the target compound.

Heterocyclic Core Modifications

- Furan vs. Thiadiazole: The 1,3,4-thiadiazole derivative (E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide replaces the furan with a thiadiazole ring.

- Furan vs. Isoxazole: N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide incorporates an isoxazole ring, which introduces additional hydrogen-bonding sites and rigidity, possibly affecting target selectivity.

Data Tables: Key Properties of Structural Analogs

Biological Activity

The compound 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H17ClN2O2

- IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties, including:

- Antibacterial Activity : The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It also exhibits antifungal properties, making it a candidate for further exploration in medicinal chemistry.

Antibacterial Activity

A study conducted on the antibacterial properties of related acrylamide derivatives indicated that compounds with similar structures exhibited varying degrees of effectiveness against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the presence of halogen substituents, such as chlorine in the phenyl ring, enhances antibacterial activity .

Antifungal Activity

In terms of antifungal efficacy, this compound has shown promising results against common fungal pathogens:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity appears to correlate with structural features, particularly the presence of electron-donating groups which may enhance interaction with fungal cell membranes .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.